N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve more efficient processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . These reactions can lead to the formation of different products, depending on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antibacterial and antifungal agent . In medicine, benzothiazole derivatives, including this compound, are being investigated for their anticancer properties . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antibacterial or anticancer effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide and N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C21H14ClN3O3S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-6-7-13(10-18(12)25(27)28)20(26)23-14-8-9-15(16(22)11-14)21-24-17-4-2-3-5-19(17)29-21/h2-11H,1H3,(H,23,26) |
InChI Key |
XNCYUWBMGDBGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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